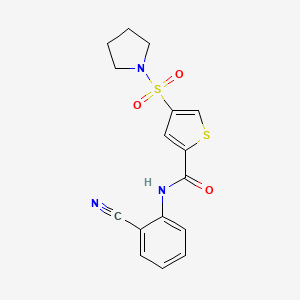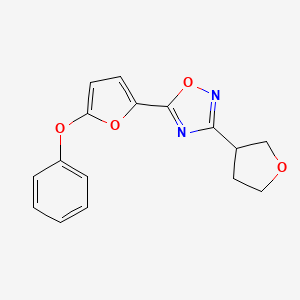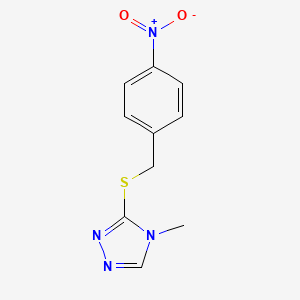
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a sulfonyl group, and a cyano group, which contribute to its diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the sulfonyl group and the cyano group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the reaction between 2-cyanophenyl isothiocyanate and pyrrolidine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis and phase-transfer catalysis are also explored to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can lead to the modulation of various biological pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyano-substituted thiophenes and sulfonyl-containing heterocycles, such as:
- 2-cyanopyridine derivatives
- N-(2-cyanophenyl)-N,N-dimethyl-formamidine derivatives
- Quinazoline derivatives
Uniqueness
What sets N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical reactivities and biological activities.
Properties
IUPAC Name |
N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S2/c17-10-12-5-1-2-6-14(12)18-16(20)15-9-13(11-23-15)24(21,22)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMNEGOADZECGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)
![2-[(2-Methylpropyl)sulfanyl]pyrimidine-4,6-diol](/img/structure/B5523832.png)
![N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B5523852.png)
![N-[(FURAN-2-YL)METHYL]-3-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANAMIDE](/img/structure/B5523856.png)
![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)
![4-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}PHENYL ACETATE](/img/structure/B5523881.png)

![(3aR*,9bR*)-2-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523894.png)
![N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide](/img/structure/B5523895.png)
![4-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one](/img/structure/B5523903.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)
![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)


